![molecular formula C24H20F3NO3 B4773848 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4773848.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide
Overview
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as BTPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BTPA is a member of the acrylamide family and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide inhibits the activity of protein kinases by binding to the ATP-binding site on the kinase. This binding prevents the kinase from phosphorylating its downstream targets, thereby inhibiting cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide inhibits cell growth and induces apoptosis in several cancer cell lines. 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide has also been found to reduce inflammation and oxidative stress in several animal models of disease.
Advantages and Limitations for Lab Experiments
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide has several advantages for use in lab experiments. It is highly selective for protein kinases and does not inhibit the activity of other enzymes. 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide is also stable under a wide range of experimental conditions, making it suitable for use in a variety of assays. However, 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide. One area of research is the development of more potent analogs of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide that may have improved efficacy. Another area of research is the identification of new protein kinases that are inhibited by 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide. Finally, 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide may have potential therapeutic applications for the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide has been used extensively in scientific research due to its ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a critical role in the regulation of cellular processes, including cell growth, differentiation, and apoptosis. 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide has been found to selectively inhibit the activity of several protein kinases, including JNK, p38, and ERK.
properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NO3/c1-30-22-15-17(11-13-21(22)31-16-18-7-3-2-4-8-18)12-14-23(29)28-20-10-6-5-9-19(20)24(25,26)27/h2-15H,16H2,1H3,(H,28,29)/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPFAOYUXPTTQ-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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